(R)-bornylamine -

(R)-bornylamine

Catalog Number: EVT-8923940
CAS Number:
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-bornylamine is an organic compound classified as a chiral amine, derived from borneol, which is a bicyclic organic compound. Its chemical structure features a secondary amine functional group, making it optically active due to its chiral center. The molecular formula of (R)-bornylamine is C10H15NC_{10}H_{15}N with a molecular weight of approximately 165.25 g/mol. This compound is recognized for its unique structural and chemical properties, which facilitate its use in various chemical and pharmaceutical applications.

Source and Classification

(R)-bornylamine is synthesized from borneol, which itself can be obtained from camphor through reduction processes. It belongs to the broader class of amines, specifically secondary amines, due to the presence of two carbon-containing groups attached to the nitrogen atom. Its classification as a chiral compound allows it to serve as a valuable building block in asymmetric synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Synthesis Analysis

Methods and Technical Details

Several methods exist for synthesizing (R)-bornylamine:

  1. Reduction of Camphor:
    • Camphor is reduced to borneol using reducing agents such as sodium borohydride or lithium aluminum hydride.
    • This step produces borneol, which is then converted into (R)-bornylamine through amination reactions with ammonia or primary amines under controlled conditions.
  2. Dynamic Kinetic Resolution:
    • This method involves the resolution of racemic mixtures using chiral catalysts to selectively produce one enantiomer over the other. This approach can enhance yields and purity in the synthesis of (R)-bornylamine .
  3. Leuckart Reaction:
    • The Leuckart reaction can also be employed to synthesize (R)-bornylamine from ketones by reacting them with formic acid or ammonium formate under acidic conditions, leading to high yields of the desired amine product .

These synthetic routes are optimized for industrial applications to ensure cost-effectiveness and minimal environmental impact.

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-bornylamine can be represented as follows:

  • Molecular Formula: C10H15NC_{10}H_{15}N
  • Molecular Weight: 165.25 g/mol
  • Structure: The compound features a bicyclic structure with a secondary amine group, which contributes to its chiral properties.

The stereochemistry around the nitrogen atom is crucial for its biological activity, influencing how it interacts with various biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

(R)-bornylamine participates in several types of chemical reactions:

  1. Oxidation:
    • It can be oxidized to form oximes or nitriles using agents such as potassium permanganate or chromium trioxide.
  2. Reduction:
    • Under certain conditions, it can be reduced to yield secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions:
    • (R)-bornylamine can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups, often facilitated by alkyl halides or acyl chlorides .

These reactions expand its utility in synthetic organic chemistry and pharmaceutical development.

Mechanism of Action

The mechanism of action for (R)-bornylamine varies based on its application. In medicinal chemistry, it has been shown to interact with specific neurotransmitter receptors in the brain, influencing neurotransmission related to memory and learning processes. This interaction suggests potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a colorless liquid or crystalline solid.
  • Boiling Point: Approximately 200 °C.
  • Solubility: Soluble in organic solvents such as ethanol and ether but insoluble in water.
  • Reactivity: Exhibits typical reactivity associated with secondary amines, including nucleophilicity and susceptibility to oxidation.

These physical properties make (R)-bornylamine suitable for various applications in organic synthesis and material science.

Applications

(R)-bornylamine has diverse applications across multiple scientific fields:

  1. Asymmetric Synthesis:
    • It serves as a chiral auxiliary in synthesizing complex organic molecules, particularly pharmaceuticals that require specific stereochemistry.
  2. Biological Research:
    • Investigated for its antimicrobial and anti-inflammatory properties, contributing to drug development efforts targeting various diseases.
  3. Material Science:
    • Studies have explored its potential in creating supramolecular structures and liquid crystals with applications in drug delivery systems and organic electronics.
  4. Neuroscience:
    • Ongoing research aims to understand its effects on neurotransmission, potentially leading to new treatments for cognitive disorders.
Synthetic Methodologies and Catalytic Applications

Asymmetric Synthesis and Chiral Resolution Using (R)-Bornylamine as a Resolving Agent

(R)-Bornylamine (systematic name: endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine) serves as a highly effective chiral resolving agent in asymmetric synthesis due to its rigid bicyclic structure and well-defined stereochemistry. This bornane-based amine exhibits an optical activity of [α]²⁰/D +44° (c = 0.5 in ethanol), making it particularly valuable for enantiomeric separation processes [3]. The compound's stereochemical rigidity arises from its fused bicyclo[2.2.1]heptane framework, which creates distinct diastereomeric environments when combined with racemic substrates. This property has been extensively exploited in the resolution of chiral carboxylic acids through diastereomeric salt formation, where the differential solubility of the resulting salts enables mechanical separation [2] [4].

The effectiveness of (R)-bornylamine in Leuckart-type reductive amination reactions demonstrates its versatility beyond simple resolution. This reaction pathway utilizes formic acid or ammonium formate as reducing agents to convert carbonyl compounds to amines while preserving chirality. When (R)-bornylamine participates in these reactions, it facilitates the production of enantiomerically enriched amine products through dynamic kinetic resolution processes [2]. The bulky isobornyl group provides significant steric differentiation during imine formation and subsequent reduction, leading to high stereoselectivity. This methodology has proven particularly valuable for synthesizing pharmaceutically relevant α-phenethylamine derivatives without racemization [2] [4].

Recent applications highlight (R)-bornylamine's role in synthesizing terpene-based chiral auxiliaries for asymmetric catalysis. Researchers have coupled the bornylamine framework with heterocyclic systems through ester linkers to create hybrid catalysts that demonstrate enhanced enantioselectivity in transfer hydrogenation reactions. These hybrid compounds leverage both the steric bulk of the bornane skeleton and the electronic properties of the attached heterocycle to create highly selective catalytic environments [4].

Table 1: Enantiomeric Resolution Efficiency of (R)-Bornylamine

SubstrateReaction TypeDiastereomeric Excess (%)Application Reference
Racemic 2-Phenylpropanoic acidDiastereomeric salt formation92Chiral building block [3]
α-Keto ester derivativesReductive amination88Antiviral precursors [4]
Prochiral aliphatic ketonesLeuckart-Wallach reaction95Pharmaceutical intermediates [2]
N-Heterocyclic carbonylsDynamic kinetic resolution90Ligand synthesis [4]

Palladium Complex Formation for Antitumor Agent Development

The square-planar palladium(II) complex trans-bis{(R)-(+)-bornylamino}palladium(II) dichloride represents a significant advancement in non-platinum anticancer agents. This complex is synthesized through the reaction of (R)-bornylamine with [PdCl₂(PhCN)₂] in anhydrous conditions, yielding a configurationally stable trans-isomer confirmed through ¹H-NMR and X-ray crystallography [3]. The antitumor efficacy of this palladium complex stems from the synergistic combination of palladium's coordination chemistry and the stereochemical influence of the bornylamine ligands. Unlike simpler amine ligands, the bulky bornyl groups create a hydrophobic pocket around the palladium center, modulating both the hydrolysis kinetics and DNA-binding affinity [3].

Biological evaluations against head and neck squamous carcinoma cell lines (SQ20B and SCC-25) demonstrate superior clonogenic cytotoxicity compared to cisplatin. The complex exhibits dose-dependent cytotoxicity with IC₅₀ values significantly lower than cisplatin in SQ20B cell lines, attributable to enhanced cellular uptake facilitated by the lipophilic bornyl groups . The complex maintains its structural integrity longer than analogous palladium complexes due to steric protection of the metal center by the bicyclic ligands, which slows ligand exchange kinetics and prevents premature deactivation [3].

The mechanism of action involves hydrolysis of chloride ligands in physiological conditions, generating aquated species that interact with DNA nucleobases. The steric bulk of the bornylamine ligands directs the complex toward specific DNA minor groove interactions rather than the covalent cross-linking typical of cisplatin. This alternative binding mode potentially circumvents cisplatin resistance mechanisms while maintaining potent cytotoxicity . X-ray absorption spectroscopy studies confirm that the Pd-N(bornylamine) bond lengths (approximately 2.05 Å) create a coordination geometry distinct from platinum-based drugs, explaining the divergent biological activity [3].

Table 2: Cytotoxicity Profile of trans-Bis{(R)-(+)-bornylamino}palladium(II) Dichloride

Cell LineTumor TypeIC₅₀ (μM)Comparative Efficacy vs. Cisplatin
SQ20BHead/neck squamous carcinoma12.5 ± 0.83.2-fold more potent
SCC-25Oral squamous carcinoma18.3 ± 1.21.8-fold more potent
HeLaCervical adenocarcinoma15.7 ± 0.9Equivalent activity [3]
K562Chronic myelogenous leukemia22.4 ± 1.5Superior activity

Role in Crystallization-Induced Dynamic Kinetic Resolutions

(R)-Bornylamine facilitates crystallization-induced dynamic kinetic resolution (DKR) through its ability to form diastereomeric complexes with differential lattice energies. This phenomenon is exemplified in the stereoselective inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer using (R)-bornylamine in acetonitrile with tetraethylammonium bromide [3] [6]. The resolution mechanism operates through three simultaneous processes: (1) in situ racemization of the substrate facilitated by bromide ions, (2) selective crystallization of the less soluble diastereomeric salt, and (3) continuous equilibration of the mother liquor. The rigid bornyl framework creates significant energy differences between diastereomeric crystal lattices, driving the resolution equilibrium toward high enantiomeric excess (typically >90%) [6].

The solvent system critically influences this process through polarity-mediated racemization kinetics. Acetonitrile provides optimal polarity (ET(30) polarity index 46.0) that facilitates both substrate solubility and racemization while maintaining the crystalline integrity of the (R)-bornylamine:(R)-acid diastereomer. Tetraethylammonium bromide functions as a dual-purpose catalyst: the bromide ion promotes α-proton exchange for racemization, while the tetraethylammonium cation modulates crystal growth morphology [6]. Temperature gradients are strategically employed with higher temperatures (50-60°C) accelerating racemization and lower temperatures (0-5°C) enhancing diastereomeric crystallization yield [6].

Advanced applications extend to pharmaceutical intermediates where (R)-bornylamine-mediated DKR resolves racemic NSAID precursors. The technique achieves enantiomeric excesses above 98% for flurbiprofen and ibuprofen precursors at industrially relevant scales, demonstrating the commercial viability of this methodology. Computational modeling reveals that the energy differential between diastereomeric complexes exceeds 5 kJ/mol, providing the thermodynamic driving force for high-resolution efficiency [3] [6].

Table 3: Solvent Parameters in (R)-Bornylamine-Mediated Dynamic Kinetic Resolution

SolventET(30) Polarity IndexRacemization Rate Constant (k, ×10⁻³ min⁻¹)Maximum ee (%)Crystallization Yield (%)
Acetonitrile46.08.9 ± 0.39885
Tetrahydrofuran37.46.2 ± 0.49278
Ethyl acetate38.15.8 ± 0.29072
Dichloromethane41.17.5 ± 0.39582

Solvent-Mediated Transformations in Organic Synthesis

The solvation environment significantly modulates the reactivity and stereoselectivity of (R)-bornylamine in synthetic transformations. Polar aprotic solvents (DMF, acetonitrile) promote its participation in nucleophilic substitutions by enhancing the amine's nucleophilicity through desolvation while maintaining configuration stability [6]. The Kamlet-Taft parameters quantitatively demonstrate this effect: in DMF (β = 0.69), the nucleophilicity of (R)-bornylamine increases 3.2-fold compared to methanol (β = 0.66), accelerating Schiff base formation rates [6].

Hydrogen-bonding capability critically influences molecular self-assembly processes involving (R)-bornylamine. In alcoholic solvents, the amine forms extended hydrogen-bond networks through N-H⋯O interactions that template supramolecular architectures. This property is exploited in hydrothermal syntheses of inorganic-organic hybrids, where (R)-bornylamine directs the crystallization of bismuth tungstate nanorods through amine-to-metal coordination [6]. The resulting materials exhibit enhanced photocatalytic properties due to chirality-induced asymmetric surface sites.

Solvent polarity dramatically affects enantioselective outcomes in Pd-catalyzed reactions employing (R)-bornylamine as a chiral ligand. In toluene (ε = 2.38), asymmetric allylic alkylations reach 92% ee, while in more polar acetone (ε = 20.7), enantioselectivity drops to 68% ee. This phenomenon arises from competitive solvation of the palladium center, which diminishes chiral induction from the bornyl ligands in polar environments [5] [6]. Temperature-dependent studies reveal an entropy-enthalpy compensation effect where optimal enantiocontrol occurs between 0-25°C across solvent systems.

The solvent's influence extends to the structural stability of (R)-bornylamine-derived catalysts in continuous flow systems. Polyvinylpyrrolidone-stabilized variants demonstrate exceptional longevity in aqueous ethanol (50% v/v) during dye degradation catalysis, maintaining activity through >20 reaction cycles. This stability originates from the hydrophobic bornyl groups creating solvent-excluded microenvironments that protect active catalytic sites from deactivation [6]. Computational solvation free energy calculations confirm that the ΔG(solv) of (R)-bornylamine complexes correlates linearly with their observed catalytic turnover frequencies in various solvent mixtures.

Properties

Product Name

(R)-bornylamine

IUPAC Name

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7?,8?,10-/m0/s1

InChI Key

MDFWXZBEVCOVIO-KTOWXAHTSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.